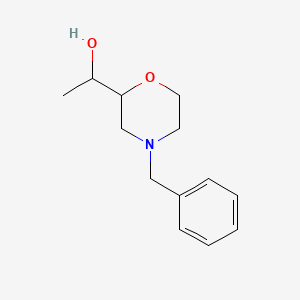

1-(4-Benzylmorpholin-2-yl)ethanol

Description

Contextualization within Morpholine (B109124) Chemistry Research

The morpholine ring is a well-established pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. nih.gov This structural motif is present in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The versatility of the morpholine scaffold allows for extensive chemical modification, making it a frequent target of synthesis and functionalization studies. researchgate.net Research in morpholine chemistry often focuses on the development of novel derivatives with specific biological activities or catalytic applications. The introduction of substituents, such as the benzyl (B1604629) and ethanol (B145695) groups in 1-(4-Benzylmorpholin-2-yl)ethanol, is a key strategy for fine-tuning the molecule's properties and exploring its structure-activity relationships. researchgate.net

Significance of this compound as a Chiral Chemical Entity in Organic Synthesis

The defining feature of this compound in the context of organic synthesis is its chirality. The molecule possesses two stereocenters, at the C2 and the Cα of the ethanol substituent, which can exist in different stereoisomeric forms (diastereomers and enantiomers). This inherent chirality makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

Chiral molecules are crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities. mdpi.com The use of chiral building blocks like this compound allows chemists to introduce a specific stereochemistry early in a synthetic sequence, which can be a more efficient approach than separating enantiomers at a later stage. The hydroxyl group of the ethanol substituent and the nitrogen of the morpholine ring provide reactive sites for further chemical transformations, enabling the incorporation of this chiral fragment into larger, more complex structures. A notable application of a related chiral morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, serves as a key starting material for an investigational drug candidate, highlighting the pharmaceutical relevance of such chiral morpholine synthons. semanticscholar.orgfigshare.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research involving this compound and related chiral morpholines is largely centered on their application as intermediates in the synthesis of pharmaceutically active compounds. The development of efficient and stereoselective synthetic routes to these chiral morpholine derivatives is an active area of investigation. semanticscholar.orgfigshare.com

However, several knowledge gaps remain. While its role as a synthetic intermediate is recognized, a comprehensive understanding of the full range of its chemical reactivity is still developing. Detailed studies on its conformational analysis and the influence of its stereochemistry on the outcome of various chemical reactions are not extensively reported in publicly available literature. Furthermore, the exploration of its potential applications beyond its use as a chiral building block, for instance, as a chiral ligand in asymmetric catalysis or as a standalone biologically active agent, remains an underexplored area. Future research will likely focus on addressing these gaps, potentially unlocking new applications for this versatile chiral molecule.

Table of Physicochemical Properties

| Property | Value |

| CAS Number | 1935427-14-7 bldpharm.com |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylmorpholin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPBSGJIEIFTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 1 4 Benzylmorpholin 2 Yl Ethanol and Analogues

General Synthetic Pathways for Morpholine (B109124) Ring Construction

The construction of the morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen atoms, can be achieved through various synthetic strategies. These methods often involve the formation of one or two key bonds to close the ring, utilizing readily available starting materials.

Annulation Reactions and Cyclization Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a common approach for synthesizing morpholines. bris.ac.uknih.gov A prevalent method involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride. tandfonline.comresearchgate.net This process typically proceeds in two steps: formation of an amide bond followed by an intramolecular cyclization to yield a morpholinone intermediate. Subsequent reduction of the morpholinone, often with borane (B79455) or aluminum hydrides, affords the desired morpholine. tandfonline.comchemrxiv.org

Various cyclization strategies have been developed to streamline morpholine synthesis. researchgate.net Metal-catalyzed cyclizations, for instance, have been extensively reviewed and are organized based on the specific bonds formed during the ring-closing process. researchgate.net Palladium-catalyzed carboamination reactions of O-allyl ethanolamines with aryl or alkenyl halides represent a concise method for creating substituted morpholines. nih.gov This modular approach allows for the variation of substituents on the morpholine ring. nih.gov

Another strategy involves the use of vinyl sulfonium (B1226848) salts. bris.ac.ukbris.ac.uk The reaction of β-heteroatom amino compounds with these salts provides a direct route to morpholines, thiomorpholines, and piperazines under mild conditions. bris.ac.uknih.govbris.ac.uk This method is noted for its simplicity and the high yields of the resulting heterocyclic products. bris.ac.uk Furthermore, halocyclization strategies, which utilize halogens to induce cyclization, are beneficial as they prevent unwanted side reactions and produce functionalized products that can be further modified. researchgate.net

Reductive Fragmentation-Based Synthesis of Substituted Morpholines

A novel and powerful method for the stereocontrolled synthesis of substituted morpholines involves the reductive fragmentation of oxabicyclic tetrazoles. acs.orgthieme-connect.comnih.gov This methodology allows for the synthesis of 2,6-di- and 2,2',6-trisubstituted morpholines under mild conditions. acs.orgnih.gov The process starts from readily available and enantioenriched 3-chloro- or 3-azidopropane-1,2-diols, which are converted to oxabicyclic tetrazole precursors. acs.org The key step is the reduction of these tetrazoles, which proceeds via hydride addition, azide (B81097) elimination, and imine reduction to furnish the desired morpholine derivatives. thieme-connect.com This approach has proven successful for a wide range of tetrazoles, including those with significant steric hindrance. acs.orgnih.gov

Targeted Synthesis of 1-(4-Benzylmorpholin-2-yl)ethanol

The synthesis of the specific compound this compound involves the strategic introduction of both the benzyl (B1604629) group at the nitrogen atom and the ethanol (B145695) substituent at the C-2 position of the morpholine ring.

Strategies for Incorporating the Benzyl and Ethanol Moieties

The incorporation of the N-benzyl group is often achieved through standard N-alkylation reactions using benzyl bromide or a similar benzylating agent. semanticscholar.org For instance, a one-pot synthesis of N-benzylmorpholin-2-ones involves the reaction of an α-amino acid with 1,2-dibromoethane, followed by the addition of benzyl bromide. semanticscholar.org The ethanol moiety at the C-2 position can be introduced by starting with a precursor that already contains this functional group or by modifying a substituent on a pre-formed morpholine ring. For example, a morpholine with a C-2 carboxylic acid ester can be reduced to the corresponding alcohol.

A documented synthesis of 2-(4-benzylmorpholin-2-yl)ethanamine (B179096) dihydrochloride, a related compound, involves purification through recrystallization from an ethanol-water mixture, suggesting the stability of the benzylmorpholine core under these conditions. vulcanchem.com While the direct synthesis of this compound is not extensively detailed in the provided results, the general strategies for N-benzylation and C-2 functionalization are well-established in morpholine chemistry. semanticscholar.orgdoi.org

Precursor-Based Approaches (e.g., from Amino Alcohols, Aziridines, or Related Intermediates)

The synthesis of substituted morpholines frequently relies on readily available precursors such as amino alcohols, aziridines, and other reactive intermediates. nih.govacs.orgthieme-connect.comijcce.ac.irnih.govorganic-chemistry.org

From Amino Alcohols: Amino alcohols are arguably the most common starting materials for morpholine synthesis. tandfonline.comchemrxiv.orgorganic-chemistry.org The classic approach involves reaction with chloroacetyl chloride followed by reduction. tandfonline.com More direct methods include annulation with reagents like ethylene (B1197577) sulfate (B86663), which allows for the monoalkylation of the amino alcohol, a traditionally challenging step. chemrxiv.org Palladium-catalyzed cross-coupling of O-allyl ethanolamines with aryl halides also provides a direct route to substituted morpholines from amino alcohol precursors. nih.gov

From Aziridines: Aziridines serve as valuable three-membered ring precursors for the synthesis of morpholines. beilstein-journals.orgresearchgate.netnih.gov Ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by intramolecular cyclization, provides a regio- and stereoselective route to substituted morpholines. researchgate.net This can be achieved using either metal catalysts like Cu(OTf)₂ or under metal-free conditions using an oxidant like ammonium (B1175870) persulfate. beilstein-journals.orgresearchgate.netnih.gov These methods are particularly useful for synthesizing 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.orgnih.gov

From Other Intermediates: Other intermediates like N-propargylamines have also emerged as versatile building blocks for morpholine synthesis. ijcce.ac.ir Various cyclization strategies, including 6-exo-dig cyclization and cyclo-ketalization, have been developed to convert N-propargylamines into functionalized morpholines. ijcce.ac.ir Additionally, the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates provides a concise route to highly substituted morpholine hemiaminals, which can be further elaborated. acs.org

Advanced and Sustainable Synthetic Protocols for Morpholine Derivatives

Recent research has focused on developing more advanced and environmentally friendly methods for synthesizing morpholine derivatives. These protocols often aim to reduce the number of synthetic steps, minimize waste, and utilize less hazardous reagents.

One notable advancement is the use of photocatalysis. A recently developed photocatalytic, diastereoselective annulation strategy allows for the direct synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst. acs.org This method provides access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. acs.org

Sustainable approaches also include the use of inexpensive and readily available reagents like ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines in a redox-neutral process. organic-chemistry.org This method is scalable and has been demonstrated on a large scale. chemrxiv.org Furthermore, metal-free, one-pot syntheses, such as the reaction of aziridines with halogenated alcohols promoted by ammonium persulfate, offer a greener alternative to transition-metal-catalyzed reactions. beilstein-journals.orgnih.gov The development of microwave-assisted and ultrasound-assisted synthetic methods, as demonstrated for 1,3,5-triazine (B166579) derivatives incorporating a morpholine moiety, also contributes to more efficient and sustainable chemical processes. mdpi.com

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic chemistry have led to the development of novel photocatalytic and electrocatalytic methods for constructing morpholine rings. These techniques offer mild reaction conditions and unique reactivity patterns.

Photocatalytic Synthesis:

A notable photocatalytic method involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org This approach utilizes an inexpensive organic photoredox catalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), in combination with a Lewis acid additive. acs.orgorganic-chemistry.orgethz.ch The reaction proceeds through the formation of an amine radical cation, which is then reduced to complete the catalytic cycle. nih.govacs.org This methodology has been successfully applied to the synthesis of a variety of substituted morpholines, including those with substitution at various positions. nih.govacs.orgorganic-chemistry.org

A diastereoselective annulation strategy for synthesizing 2-aryl morpholines directly from readily available starting materials has also been developed. nih.govacs.org This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Mechanistic studies indicate the reaction proceeds via a radical cation intermediate. nih.gov

Electrocatalytic Synthesis:

Electrochemical methods provide an efficient and scalable approach for the synthesis of substituted morpholines. One such method involves an intramolecular etherification reaction that proceeds via decarboxylation. nih.gov This technique is operationally simple and has been shown to produce various substituted morpholine derivatives in high yields. nih.gov

Table 1: Comparison of Photocatalytic and Electrocatalytic Methods for Morpholine Synthesis

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Photocatalytic Coupling | SLAP reagents, TPP, Lewis acid | Inexpensive organic catalyst, forms amine radical cation, suitable for continuous flow. | nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgethz.ch |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Diastereoselective, direct synthesis from simple starting materials, proceeds via radical cation. | nih.govacs.org |

| Electrocatalytic Etherification | Electrochemical cell | Decarboxylative intramolecular reaction, operationally simple, scalable. | nih.gov |

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several metal-free and environmentally benign methods for morpholine synthesis have been developed.

A one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. acs.orgchemrxiv.org This method's success lies in the selective monoalkylation of the amine through an SN2 reaction. acs.orgchemrxiv.org The selectivity is influenced by the structure of the 1,2-amino alcohol and the properties of ethylene sulfate. chemrxiv.org This approach has been used to synthesize a variety of substituted morpholines and has been demonstrated on a large scale. chemrxiv.orgchemrxiv.org

Another green approach involves the synthesis of N-formylmorpholine from morpholine and formic acid under solvent-free conditions at elevated temperatures. ajgreenchem.com N-formylmorpholine itself can serve as a green solvent in subsequent organic syntheses. ajgreenchem.comajgreenchem.com

Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, providing a route to morpholines and other related heterocycles. organic-chemistry.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of morpholines, including improved scalability, safety, and reaction control. flinders.edu.au

The photocatalytic coupling of SLAP reagents with aldehydes has been effectively adapted to a continuous flow system. nih.govacs.orgorganic-chemistry.orgethz.ch This setup reduces reaction times and facilitates the large-scale production of substituted morpholines. ethz.ch The use of an organic photocatalyst and a Lewis acid additive is compatible with flow conditions. sigmaaldrich.com

Chemical Reactivity and Functionalization of the Morpholine Core

The morpholine ring and its substituents offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues.

Transformations at the N-Benzyl Moiety (e.g., Debenzylation)

The N-benzyl group is a common protecting group in the synthesis of morpholine derivatives. researchgate.net Its removal, or debenzylation, is a key transformation.

Several methods exist for N-debenzylation. Hydrogenolysis using a palladium catalyst (Pd/C) is a common method, though it is not suitable for molecules containing other reducible functional groups. researchgate.net Strong Lewis acids like aluminum chloride can also be used, but may cause side reactions. researchgate.net

Alternative methods include the use of potassium tert-butoxide in DMSO with oxygen, which is effective for a variety of nitrogen-containing heterocycles. researchgate.net Another approach utilizes ceric ammonium nitrate (B79036) in an aqueous solution, which can selectively debenzylate N-benzyl tertiary amines in the presence of other benzyl-protected groups. rsc.org A green and sustainable method for the oxidative debenzylation of N-benzyl amides involves the use of alkali metal bromides with an oxidant like Oxone. organic-chemistry.org Procedures for debenzylation using α-chloroethyl chloroformate have also been reported. google.com

Reactions Involving the Secondary Alcohol Functionality of this compound

The secondary alcohol group in this compound is a key site for functionalization. The reactivity of secondary alcohols depends on the specific reagents and conditions used. libretexts.org

Oxidation of the secondary alcohol would yield a ketone. libretexts.org Dehydration reactions, typically acid-catalyzed, can lead to the formation of an alkene by eliminating the hydroxyl group and a hydrogen atom from an adjacent carbon. libretexts.org

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate, by reacting with TsCl in the presence of pyridine. khanacademy.org This allows for subsequent nucleophilic substitution reactions (SN1 or SN2) at that position. khanacademy.orgyoutube.com

Regioselective and Chemoselective Modifications of the Morpholine Ring

The morpholine ring itself can be modified with a high degree of control.

Regioselective Modifications:

Palladium-catalyzed carboamination reactions have been used to synthesize cis-3,5-disubstituted morpholines from substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov The stereochemistry of the product is consistent with a syn-aminopalladation pathway. nih.gov Another palladium-catalyzed method involves the Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an iron(III)-catalyzed heterocyclization to give variously substituted morpholines with good diastereoselectivity. organic-chemistry.org

The regioselective functionalization of an exocyclic alkene on a morpholine derivative has been achieved through an electrophile-mediated reaction with an ethanolamine, leading to the formation of a spiro-bis-morpholine scaffold. acs.org The regioselectivity of ring formation can sometimes be controlled by the stoichiometry of the acid catalyst used. acs.org

Chemoselective Modifications:

Chemoselective transformations allow for the modification of one functional group in the presence of others. For example, palladium-catalyzed allylic substitution of 2-B(pin)-substituted allylic acetates with morpholine proceeds chemoselectively, leaving the boronic ester available for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov

Chemoselective transfer hydrogenation of quinolines containing a morpholine moiety has been achieved using a strong acid and a Hantzsch ester, reducing the quinoline (B57606) ring without affecting the morpholine. rsc.org

Stereochemical Control and Asymmetric Synthesis of Chiral Morpholine Systems

Enantioselective Synthesis Strategies for Chiral 2-Substituted Morpholines

The creation of the stereocenter at the C2 position is a primary focus in the synthesis of chiral morpholines. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents one of the most efficient approaches.

A notable strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This method utilizes a rhodium complex with a large-bite-angle bisphosphine ligand, such as the SKP–Rh complex, to achieve quantitative yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org The reaction can be performed on a gram scale, and the resulting N-Cbz protected products can be readily deprotected to furnish the free amine, which is a key intermediate for further functionalization. nih.gov

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl | 1 | >99 | 92 |

| 2 | 2-Naphthyl | 1 | >99 | 96 |

| 3 | 4-Fluorophenyl | 1 | >99 | 93 |

| 4 | 4-Chlorophenyl | 1 | >99 | 94 |

| 5 | Thien-2-yl | 1 | >99 | 99 |

Data sourced from research on bisphosphine-rhodium catalyzed asymmetric hydrogenation. nih.gov

Another powerful approach involves organocatalysis. A general synthesis for C2-functionalized morpholines has been developed starting from a simple aldehyde. nih.gov The key steps include an organocatalytic, enantioselective chlorination of the aldehyde, followed by reductive amination with an amine containing an oxygen nucleophile, and subsequent base-induced cyclization. nih.gov This methodology avoids the use of a chiral pool and provides access to either enantiomer of the desired morpholine (B109124). nih.gov Furthermore, an organocatalytic asymmetric halocyclization using a cinchona alkaloid-derived catalyst can produce chlorinated 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.org

Diastereoselective Approaches in Morpholine Ring Formation

When forming a morpholine ring that already contains one or more stereocenters, or when creating multiple stereocenters simultaneously, controlling the relative stereochemistry (diastereoselectivity) is crucial.

A highly effective one-pot method for the diastereoselective synthesis of substituted morpholines involves a sequential palladium(0)-catalyzed Tsuji-Trost allylation and an iron(III)-catalyzed heterocyclization. organic-chemistry.orgacs.org This reaction, starting from vinyloxiranes and amino alcohols, can produce 2,3-, 2,5-, and 2,6-disubstituted morpholines, as well as trisubstituted derivatives, in good to excellent yields and diastereoselectivities. organic-chemistry.orgorganic-chemistry.org The iron(III) catalyst is key to achieving high diastereoselectivity by facilitating a thermodynamic equilibration that favors the more stable cis-diastereoisomer. organic-chemistry.orgthieme-connect.com

Another strategy employs a palladium-catalyzed carboamination reaction of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl halides. nih.gov This modular approach provides access to cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The observed cis stereochemistry is rationalized by a mechanism involving syn-aminopalladation through a boat-like transition state. nih.gov

Copper-promoted reactions have also been utilized. A copper(II)-promoted oxyamination of alkenes, where an alcohol adds intramolecularly and an amine adds intermolecularly, yields 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.gov

Table 2: Diastereoselective Synthesis of Disubstituted Morpholines

| Method | Starting Materials | Product | Diastereoselectivity (dr) | Key Catalyst / Reagent |

|---|---|---|---|---|

| Pd/Fe Catalysis | Vinyloxirane, Amino Alcohol | cis-2,6-Disubstituted | >20:1 | Pd(PPh₃)₄ / FeCl₃ |

| Pd-Catalyzed Carboamination | O-Allyl Ethanolamine, Aryl Bromide | cis-3,5-Disubstituted | >20:1 | Pd(OAc)₂ / P(2-furyl)₃ |

| Copper-Promoted Oxyamination | β-Hydroxy N-allylsulfonamide | 2-Aminomethyl Morpholine | High | Copper(II) 2-ethylhexanoate |

Data compiled from studies on diastereoselective morpholine synthesis. organic-chemistry.orgnih.govnih.gov

Chiral Pool and Auxiliary-Based Methodologies

The "chiral pool" approach leverages readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. researchgate.netru.nl The inherent chirality of these starting materials is transferred to the final morpholine product, providing a straightforward route to enantiopure compounds. researchgate.net For instance, enantiopure amino alcohols are common precursors for synthesizing a variety of chiral morpholine derivatives. nih.govrsc.org This strategy has been used to generate versatile, enantiopure morpholine fragments that serve as building blocks in medicinal chemistry. thieme-connect.comresearcher.life

When a suitable chiral pool starting material is unavailable, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones uses pseudoephedrine as a chiral auxiliary. nih.govresearchgate.netacs.org The condensation of arylglyoxals with the pseudoephedrine-derived amino alcohol, catalyzed by a Brønsted acid, yields morpholinone products with high selectivity. nih.govacs.org

Table 3: Comparison of Chiral Pool and Auxiliary Methods

| Strategy | Principle | Example Starting Material / Auxiliary | Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool | Chirality is inherent in the starting material. | L-Alaninol, (S)-Serine | Direct route to enantiopure products. | Limited by the availability and structural diversity of starting materials. ru.nl |

| Chiral Auxiliary | A temporary chiral group directs stereoselective bond formation. | Pseudoephedrine | Creates chirality from achiral precursors; auxiliary is recyclable. | Requires additional steps for attachment and removal of the auxiliary. nih.govacs.org |

Kinetic Resolution and Dynamic Kinetic Resolution in Morpholine Synthesis

Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers). It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This method has been applied to the resolution of racemic N-heterocycles, including morpholines. nih.gov For example, the kinetic resolution of 3-benzylmorpholine (B1274753) using a chiral hydroxamic acid as an acylating agent proceeds with good selectivity, allowing for the isolation of the unreacted starting material in enantiopure form. nih.gov

Enzymes are particularly effective catalysts for kinetic resolutions due to their high specificity. Lipases have been successfully used in the highly selective kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, a structure closely related to the target compound. researchgate.net This biocatalytic hydrolysis allows for the separation of the corresponding enantiopure acid and the unreacted ester, both with excellent enantiomeric excess (>99% ee). researchgate.net

A more advanced and efficient strategy is dynamic kinetic resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized (converted back into the racemic mixture) in situ. This allows the faster-reacting enantiomer to be continuously formed from the entire pool of starting material, theoretically enabling a 100% yield of a single enantiomer, overcoming the 50% maximum yield limitation of a standard kinetic resolution. manchester.ac.uk An isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone lactols has been developed, which relies on a reversible intramolecular ring-opening/closing mechanism for the racemization step. chemrxiv.orgresearchgate.net Similarly, an enantioconvergent synthesis of chiral benzomorpholines has been achieved via DKR involving an initial oxidative kinetic resolution by an iridium catalyst, followed by racemization and a final enantioselective reduction. chinesechemsoc.org

Control of Stereocenters in Multi-Substituted Morpholine Derivatives

The synthesis of morpholines with multiple substituents presents a significant stereochemical challenge, requiring precise control over the configuration of each new stereocenter. Many of the methods described previously can be extended to control the stereochemistry in such complex systems.

The one-pot Pd/Fe-catalyzed reaction of vinyloxiranes and amino alcohols is a powerful tool for this purpose, enabling the synthesis of 2,5,6- and 2,3,5-trisubstituted morpholines with good diastereoselectivity. organic-chemistry.orgacs.org However, achieving high diastereoselectivity for some trisubstituted patterns can remain challenging. organic-chemistry.org

The modularity of Pd-catalyzed carboamination allows for strategic control over the final stereochemical outcome. By carefully selecting the substitution pattern of the starting O-allyl ethanolamine, one can access cis-2,3-, trans-2,5-, and cis-3,5-disubstituted morpholine products. nih.gov This demonstrates how a single core methodology can be adapted to generate different stereoisomers.

The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts has been shown to produce di- and trisubstituted morpholines. bris.ac.uk In these cases, high levels of regio- and diastereoselectivity can often be achieved through the judicious choice of reaction conditions, such as the base and solvent. bris.ac.ukresearchgate.net For example, using cesium carbonate as the base in dichloromethane (B109758) at room temperature can lead to excellent regio- and diastereoselectivity. bris.ac.uk

Table 4: Strategies for Stereocontrol in Multi-Substituted Morpholines

| Method | Substitution Pattern Achieved | Stereochemical Control | Notes |

|---|---|---|---|

| Pd/Fe One-Pot Synthesis | 2,6-di; 2,5-di; 2,3-di; 2,5,6-tri; 2,3,5-tri | Diastereoselective (Thermodynamic control favors cis) | Versatile for various substitution patterns. organic-chemistry.orgacs.org |

| Pd-Catalyzed Carboamination | cis-3,5-di; cis-2,3-di; trans-2,5-di | Diastereoselective (Substrate and mechanism controlled) | Modular approach allows access to different isomers. nih.gov |

| Sulfonium (B1226848) Salt Annulation | Di- and Trisubstituted | Diastereoselective (Condition controlled) | Selectivity is highly dependent on base and solvent. bris.ac.uk |

| Chiral Pool Synthesis | Varied | Absolute stereocontrol from starting material | Stereochemistry is pre-determined by the chiral starting material (e.g., amino acid). rsc.org |

Mechanistic Elucidation of Morpholine Formation Reactions

Investigation of Reaction Intermediates (e.g., Radical Cations, Palladium Complexes)

The transient species formed during a chemical reaction often hold the key to understanding its mechanism. In the context of morpholine (B109124) synthesis, the identification and characterization of intermediates such as radical cations and metal complexes have provided significant insights.

For instance, in palladium-catalyzed intramolecular aminocarbonylation reactions to form morpholin-2-ones, the catalytic cycle is proposed to proceed through various palladium complexes. These include Pd(0) and Pd(II) species that coordinate with the amino alcohol substrate. The oxidative addition of a C-X bond (where X is a halide) to a Pd(0) complex is often a key initiating step, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the morpholinone product and regenerate the Pd(0) catalyst.

In other methodologies, such as the photocatalytic aerobic oxidative cyclization of N-alkenyl-β-amino alcohols, the formation of radical cations has been implicated. In these reactions, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species can then engage with the substrate to initiate a cascade of events, potentially involving radical intermediates, leading to the formation of the morpholine ring. The precise nature and role of these radical cations are often investigated using spectroscopic techniques and computational modeling.

Role of Catalytic Systems and Additives in Reaction Mechanisms

The choice of catalyst and the presence of additives can profoundly influence the reaction mechanism, often dictating the efficiency and selectivity of morpholine formation.

In palladium-catalyzed reactions, the ligand coordinated to the palladium center plays a critical role. For example, the use of bidentate phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) can stabilize the palladium catalyst and promote the desired reductive elimination step. Additives such as bases are often required to neutralize acidic byproducts, thereby preventing catalyst deactivation and promoting catalyst turnover.

The table below summarizes the role of various components in different catalytic systems for morpholine synthesis.

| Catalytic System Component | Role in Reaction Mechanism |

| Palladium(0) Complexes | Active catalytic species in cross-coupling and carbonylation reactions. |

| Phosphine Ligands (e.g., dppp) | Stabilize the palladium catalyst and modulate its reactivity. |

| Bases (e.g., Triethylamine) | Neutralize acidic byproducts, preventing catalyst deactivation. |

| Photosensitizers (e.g., Rose Bengal) | Absorb light and generate reactive oxygen species (e.g., singlet oxygen). |

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

A quantitative understanding of the kinetic and thermodynamic parameters is essential for optimizing reaction conditions and predicting the feasibility of a particular reaction pathway. For morpholine synthesis, these parameters can reveal the rate-determining step of the reaction and the relative stability of intermediates and products.

Kinetic studies, which involve measuring reaction rates under varying concentrations of reactants and catalysts, can help to establish the reaction order and elucidate the rate law. This information is instrumental in proposing a plausible reaction mechanism. For example, in a palladium-catalyzed cyclization, if the reaction rate is found to be first-order in both the substrate and the catalyst, it suggests that the initial coordination of the substrate to the catalyst is a key step in the catalytic cycle.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for tracing the fate of individual atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways.

In the study of morpholine formation, deuterium (B1214612) labeling has been particularly informative. For instance, in the photocatalytic aerobic oxidative cyclization of N-alkenyl-β-amino alcohols, specific deuteration of the starting material can help to determine the site of initial oxidation and the mechanism of subsequent bond formations. If a C-H bond is broken in the rate-determining step, a kinetic isotope effect (KIE) may be observed, where the deuterated substrate reacts more slowly than its non-deuterated counterpart. The magnitude of the KIE can provide further details about the geometry of the transition state.

Another application of isotopic labeling is in tracking the source of atoms in the final product. For example, by using ¹⁸O-labeled water or molecular oxygen, it is possible to determine whether the oxygen atom in the morpholine ring originates from the solvent, the atmosphere, or the starting material itself, depending on the reaction mechanism.

Computational Chemistry and Theoretical Characterization of 1-(4-Benzylmorpholin-2-yl)ethanol

The study of this compound through the lens of computational chemistry offers profound insights into its structural, electronic, and reactive nature. By employing sophisticated theoretical models, researchers can elucidate molecular properties that are often difficult or impossible to determine through experimental means alone. This section delves into the computational and theoretical characterization of this specific morpholine derivative, leveraging established methodologies to predict its behavior and properties.

Computational Chemistry and Theoretical Characterization of 1 4 Benzylmorpholin 2 Yl Ethanol

Molecular Modeling and Quantum Chemical Calculations for Morpholine (B109124) Derivatives

Molecular modeling and quantum chemical calculations serve as powerful tools in the exploration of morpholine derivatives. ontosight.ai These computational techniques allow for the detailed examination of molecular geometries, conformational landscapes, and electronic properties, which are fundamental to understanding the behavior of these compounds. mdpi.comfrontiersin.org The morpholine ring, a key structural feature, is a versatile scaffold in medicinal chemistry, and its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Computational studies, therefore, are invaluable for designing new derivatives with optimized therapeutic properties. ontosight.ai

Density Functional Theory (DFT) and Ab Initio Approaches for Conformational and Electronic Analysis

Density Functional Theory (DFT) and ab initio methods are at the forefront of quantum chemical calculations for analyzing morpholine derivatives. scispace.combenthamdirect.com DFT, particularly with functionals like B3LYP, is widely used to optimize molecular geometries and investigate structural parameters such as bond lengths and angles. benthamdirect.combamu.ac.in These methods provide a good correlation between calculated parameters and experimental results, making them reliable for predicting molecular behavior. scispace.combenthamdirect.com

Ab initio calculations, while often more computationally intensive, offer a high level of theory and are used for precise energy calculations and the study of complex phenomena. scispace.com For instance, ab initio methods have been employed to calculate the vibrational absorption and circular dichroism spectra of chiral molecules, which is relevant for the stereochemical analysis of substituted morpholines. Both DFT and ab initio approaches are crucial for a comprehensive understanding of the conformational preferences and electronic nature of compounds like 1-(4-benzylmorpholin-2-yl)ethanol. rsc.orgwikipedia.org

Conformational Analysis and Ring Inversion Dynamics of the Morpholine Ring

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the skew-boat conformers. researchgate.net However, the presence and orientation of substituents on the ring can influence the conformational equilibrium. For the parent morpholine molecule, two primary chair conformers exist: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). acs.org Theoretical calculations have shown that the equatorial conformer is generally more stable. researchgate.netacs.org

The energy barrier for ring inversion in morpholine derivatives is a critical parameter that dictates the flexibility of the molecule. rsc.org In N-substituted morpholines, such as N-methylspiro[morpholine-3,2′-adamantane], the bulky substituent can force the N-alkyl group into an axial orientation, leading to a slower enantiomerization process. rsc.org For this compound, the large benzyl (B1604629) group on the nitrogen and the ethanol (B145695) substituent on the carbon will significantly impact the conformational preference and the dynamics of ring inversion. The chair conformation is expected to be predominant, with the substituents likely occupying equatorial positions to minimize steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (Equatorial) | 0.00 | ~95 |

| Chair (Axial) | ~1.5 - 2.5 | ~5 |

| Skew-Boat | > 5.0 | <1 |

Note: The data in the table is representative of typical substituted morpholine rings and serves as an illustrative example. Actual values for this compound would require specific calculations.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is key to its reactivity. ontosight.ai Quantum chemical calculations can determine the distribution of electrons within a molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. bamu.ac.in

For morpholine derivatives, the presence of the ether oxygen and the amine nitrogen introduces heteroatoms that influence the electronic landscape. wikipedia.org In a study on benzoyl thiourea (B124793) derivatives with a morpholine moiety, Mulliken atomic charge analysis revealed that the nitrogen and oxygen atoms of the morpholine ring carry negative charges, making them potential sites for interaction with positively charged receptors. bamu.ac.in Similar principles would apply to this compound, where the charge distribution would be influenced by the benzyl and ethanol substituents. rsc.orggoogle.com

| Parameter | Typical Value for a Morpholine Derivative |

|---|---|

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV |

| Mulliken Charge on Morpholine N | -0.3 to -0.5 e |

| Mulliken Charge on Morpholine O | -0.4 to -0.6 e |

Note: These values are illustrative and based on general findings for morpholine derivatives. Specific calculations are needed for this compound.

Theoretical Basis for Chiroptical Properties and Prediction of Optical Activity

This compound is a chiral molecule, meaning it can exist as enantiomers that rotate plane-polarized light in opposite directions. The theoretical prediction of chiroptical properties, such as optical rotation and circular dichroism (CD), is a powerful application of quantum chemistry.

Ab initio calculations can be used to predict the vibrational circular dichroism (VCD) spectra of chiral molecules. scispace.com By comparing the calculated VCD spectrum with the experimental one, the absolute configuration of a chiral center can be determined. These calculations typically involve optimizing the geometry of the molecule and then computing the harmonic force fields and atomic polar and axial tensors using methods like DFT. This theoretical framework provides a non-destructive way to assign stereochemistry and understand the relationship between molecular structure and optical activity.

Reaction Modeling and Transition State Calculations for Morpholine Synthesis

Computational chemistry can model reaction pathways and calculate the energies of transition states, providing insight into reaction mechanisms and kinetics. The synthesis of morpholines often involves the cyclization of amino alcohols. thieme-connect.com For example, a common industrial method is the dehydration of diethanolamine. wikipedia.org More modern approaches utilize reagents like ethylene (B1197577) sulfate (B86663) to react with 1,2-amino alcohols in a two-step, one-pot synthesis. chemrxiv.org

Theoretical modeling of these reactions would involve locating the transition state structures for the key bond-forming steps. By calculating the activation energy barriers, chemists can predict the feasibility of a reaction and identify the rate-determining step. researchgate.net For the synthesis of this compound, reaction modeling could be used to optimize reaction conditions and understand the stereochemical outcome of the synthesis. nih.gov

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Perspectives

Understanding the relationship between a molecule's structure and its reactivity or selectivity is a cornerstone of chemistry. nih.govacs.org Computational methods provide a quantitative basis for these relationships. For morpholine derivatives, theoretical studies can explain how different substituents affect their biological activity or chemical reactivity. mdpi.comnih.gov

For instance, molecular docking studies, a form of computational modeling, can predict how a morpholine derivative binds to a biological target, such as an enzyme or receptor. researchgate.net These studies can reveal key interactions, like hydrogen bonds formed by the morpholine oxygen, that are crucial for binding affinity. nih.gov By calculating properties like the HOMO-LUMO gap and charge distributions for a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate calculated molecular descriptors with observed activity, enabling the rational design of more potent and selective compounds. mdpi.comgoogle.com

Advanced Spectroscopic Methodologies for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1-(4-Benzylmorpholin-2-yl)ethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the morpholine (B109124) ring, and the ethanol (B145695) substituent. The aromatic protons of the benzyl group typically appear in the downfield region (around 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons of the morpholine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton of the ethanol group (CH-OH) and the methyl protons (-CH₃) would also have characteristic chemical shifts and multiplicities.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound would confirm the presence of the different carbon environments: the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, and the carbons of the ethanol side chain.

A representative, though hypothetical, table of expected ¹H NMR data is presented below to illustrate the type of information obtained.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet | |

| Benzylic (Ar-CH₂) | 3.50 | Singlet | |

| Morpholine Ring Protons | 2.00-4.00 | Multiplets | |

| Ethanol Methine (CH-OH) | 3.80 | Multiplet | |

| Ethanol Methyl (CH₃) | 1.20 | Doublet | 6.5 |

| Hydroxyl (OH) | Variable | Broad Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the alcohol and the ether linkage in the morpholine ring would likely be observed in the 1050-1260 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum would also show characteristic bands for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol/Ether) | Stretching | 1050-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure. For this compound, characteristic fragmentation pathways would be expected. A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments could arise from the cleavage of the morpholine ring and the loss of the ethanol side chain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a specific enantiomer.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, with one being the mirror image of the other. By comparing the experimentally obtained CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers of this compound can be assigned.

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For this compound, a successful X-ray crystal structure analysis would provide unambiguous information about its bond lengths, bond angles, and torsional angles. Crucially, it would also reveal the relative stereochemistry of the chiral centers and, if a single enantiomer is crystallized, its absolute configuration (often confirmed using anomalous dispersion effects). This solid-state structure provides a benchmark for comparison with computational models and solution-state conformations determined by other spectroscopic methods.

Application As a Chiral Building Block and Synthetic Scaffold

Role of 1-(4-Benzylmorpholin-2-yl)ethanol in the Synthesis of Complex Heterocyclic Architectures

The chiral morpholine (B109124) framework, exemplified by this compound, is a cornerstone in the assembly of intricate heterocyclic systems. These systems are often designed with specific biological targets in mind. The inherent chirality of the morpholine scaffold is crucial for achieving stereoselectivity in subsequent reactions, a key consideration in the synthesis of pharmacologically active compounds.

One notable application of morpholine-containing scaffolds is in the development of inhibitors for biological targets like the mammalian target of rapamycin (B549165) (mTOR), which is implicated in cancer. mdpi.com For instance, morpholine-substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential mTOR inhibitors. mdpi.com The synthesis of such complex molecules often involves the coupling of the chiral morpholine unit with other heterocyclic systems. The design strategy for these compounds focuses on optimizing interactions within the active site of the target protein, where the morpholine moiety can enhance solubility, membrane permeability, and binding affinity. mdpi.com

The synthesis of such complex architectures can be achieved through multi-component reactions (MCRs), which allow for the efficient construction of diverse molecular scaffolds from simple precursors in a single step. researchgate.net The morpholine ring can be incorporated as one of the components, leading to the formation of complex heterocyclic products with a high degree of molecular diversity.

Derivatization Strategies for Expanding Molecular Diversity from the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with diverse properties. The hydroxyl group can be a handle for esterification, etherification, or substitution reactions. The nitrogen atom of the morpholine ring can be further functionalized, and the benzyl (B1604629) group can be modified or replaced.

One common strategy for derivatization is reductive amination. For example, the related 4-benzylmorpholine-2-carbaldehyde (B591162) can be reacted with various amines to introduce new side chains. This approach is efficient and yields high-purity products. Another method involves the derivatization of related heterocyclic systems, such as tetrahydroisoquinolines, with reagents like menthyl chloroformate to create diastereomeric carbamates, which can be useful for chiral separations and further synthetic manipulations. scirp.org

The table below illustrates potential derivatization reactions on the this compound scaffold.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Esterification | Acyl chloride, Pyridine | 2-(1-Acetoxyethyl)-4-benzylmorpholine |

| Etherification | Alkyl halide, NaH | 2-(1-Alkoxyethyl)-4-benzylmorpholine |

| Oxidation | PCC, DCM | 1-(4-Benzylmorpholin-2-yl)ethan-1-one |

| N-Dealkylation | H₂, Pd/C | 1-(Morpholin-2-yl)ethanol |

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. nih.gov

Utilization of Chiral Morpholine Scaffolds in Asymmetric Catalysis

Chiral morpholine scaffolds are not only building blocks for larger molecules but can also serve as the basis for chiral catalysts and ligands in asymmetric synthesis. The defined stereochemistry of the morpholine ring can effectively induce chirality in the products of a chemical reaction.

While the direct use of this compound as a catalyst may be limited, its derivatives, particularly those where the hydroxyl and nitrogen atoms can coordinate to a metal center, have potential in asymmetric catalysis. The development of organocatalysis has seen the use of chiral amines and their derivatives to promote enantioselective reactions. For example, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization to produce chiral morpholines. rsc.orgrsc.org

The broader principle involves the use of a chiral molecule to create a chiral environment around a reactive center, favoring the formation of one enantiomer of the product over the other. DNA has also been explored as a chiral scaffold for asymmetric catalysis, where a metal complex is bound to the DNA backbone to create a chiral hybrid catalyst. mdpi.com

Ligand Design and Chiral Auxiliary Applications Involving Morpholine Derivatives

The design of chiral ligands is a cornerstone of asymmetric metal-catalyzed reactions. Morpholine derivatives are attractive candidates for ligand design due to their conformational rigidity and the presence of heteroatoms that can coordinate to metal centers.

Furthermore, chiral morpholine derivatives can act as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. The synthesis of single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake, employed an enzyme-catalyzed resolution of a racemic morpholine precursor as a key step, highlighting the importance of chirality in this class of molecules. nih.gov

The table below summarizes some applications of morpholine derivatives in ligand design.

| Application | Target | Key Feature of Morpholine Derivative |

| HIV-1 Protease Inhibitors | HIV-1 Protease | P2 ligand, interacts with active site |

| Dopamine D4 Receptor Ligands | Dopamine D4 Receptor | Forms part of a 2,4-disubstituted morpholine system |

| Serotonin & Norepinephrine Reuptake Inhibitors | Serotonin and Norepinephrine Transporters | Chiral scaffold influencing selectivity |

Analytical Method Development for Research on 1 4 Benzylmorpholin 2 Yl Ethanol

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatographic techniques are the cornerstone for assessing the purity and resolving isomers of 1-(4-Benzylmorpholin-2-yl)ethanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for determining the purity of this compound and separating it from potential impurities and isomers. chromatographyonline.comchemmethod.com The method relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. chromatographyonline.com The benzyl (B1604629) group and the morpholine (B109124) ring contribute to the compound's retention on the hydrophobic stationary phase.

A typical RP-HPLC method for purity analysis would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. chromatographyonline.comnih.gov Detection is commonly performed using a UV detector, as the benzyl group provides a chromophore with significant absorbance around 254 nm.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative method and is for illustrative purposes.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. nih.govshimadzu.com Given the compound's boiling point, GC analysis is feasible, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.netuin-alauddin.ac.idcmbr-journal.com The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the capillary column.

For the analysis of isomers, the choice of the stationary phase is critical. Phases with different polarities can offer varying selectivities for positional isomers. researchgate.net For instance, the separation of isomers where the ethanol (B145695) group is at a different position on the morpholine ring would require a column that can effectively differentiate these subtle structural differences.

Enantiomeric Purity Determination Methods (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)

Since this compound possesses at least two chiral centers (at C2 of the morpholine ring and the carbon bearing the hydroxyl group), it can exist as multiple stereoisomers. The determination of enantiomeric purity is crucial as different enantiomers can exhibit distinct biological activities. csfarmacie.czresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used and reliable method for separating and quantifying the enantiomers of this compound. csfarmacie.czsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including those with amine and alcohol functionalities. sigmaaldrich.comchromatographyonline.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. csfarmacie.czresearchgate.net The choice of the specific chiral column and mobile phase often requires screening several conditions to find the optimal separation. libretexts.org

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table presents a representative method and is for illustrative purposes.

Chiral Gas Chromatography (GC):

For volatile chiral compounds, chiral GC offers an alternative for enantiomeric separation. This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomers with the chiral selector results in their separation.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents:

NMR spectroscopy can also be employed to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). lcms.cz These are chiral compounds that form transient diastereomeric complexes with the enantiomers of this compound. This complexation induces a chemical shift difference (Δδ) between the signals of the corresponding protons in the NMR spectrum of the two enantiomers, allowing for their quantification. lcms.cz Lanthanide-based chiral shift reagents are commonly used for this purpose. The protons close to the chiral centers, such as the CH-OH proton, are typically the most affected and are monitored for integration.

Spectrophotometric Quantification Techniques in Reaction Monitoring

UV-Visible spectrophotometry offers a simple and rapid method for monitoring the progress of reactions involving this compound, especially when there is a significant change in the chromophoric system between reactants and products. ajpaonline.com

The presence of the benzyl group in this compound provides a useful UV chromophore. For instance, in a synthesis reaction where the benzyl group is introduced, the increase in absorbance at the λmax of the product (around 254 nm) can be monitored over time to determine the reaction kinetics and endpoint.

Derivative spectrophotometry can be a valuable tool to enhance the selectivity of the measurement, especially in complex reaction mixtures where the spectra of reactants, intermediates, and products might overlap. researchgate.net By calculating the first or second derivative of the absorbance spectrum, it is often possible to resolve overlapping bands and quantify the target compound more accurately. researchgate.net

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The concentration of the compound in a reaction sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Future Outlook and Emerging Research Avenues Pertaining to 1 4 Benzylmorpholin 2 Yl Ethanol

Innovations in Green and Sustainable Synthesis of Complex Morpholine (B109124) Derivatives

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of heterocyclic compounds like morpholines. Traditional methods often involve multiple steps, harsh reagents, and the generation of considerable waste. chemrxiv.org Future research will prioritize the development of "green" synthetic routes to 1-(4-Benzylmorpholin-2-yl)ethanol and related complex morpholines.

A promising strategy involves the use of ethylene (B1197577) sulfate (B86663) as a key reagent for the conversion of 1,2-amino alcohols into morpholines. This approach is a simple, high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. nih.gov It represents a significant environmental and safety improvement over traditional three-step methods that use reagents like chloroacetyl chloride and require aluminum or boron hydride reductions. chemrxiv.orgnih.gov This method has been successfully applied to synthesize a variety of substituted morpholines on a large scale (>50 g) and could be adapted for the efficient production of the this compound precursor. nih.govchemrxiv.org

Other green approaches gaining traction include multicomponent reactions under solvent-free conditions, which offer high yields, broad substrate scope, and short reaction times. iau.ir The use of N-formylmorpholine as a chemically stable, non-toxic, and non-corrosive green solvent in heterocyclic synthesis also presents a sustainable alternative to conventional solvents. ajgreenchem.com Furthermore, the application of ultrasound irradiation (e.g., 40 kHz) in conjunction with polymer-supported phase-transfer catalysts has been shown to dramatically enhance reaction rates for the synthesis of N-benzylmorpholine, offering an energy-efficient process. niscpr.res.inniscpr.res.inniscair.res.in

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Morpholines

| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Emerging Green Method (e.g., Ethylene Sulfate) |

| Number of Steps | Typically 3 steps (annulation, cyclization, reduction) chemrxiv.org | 1 or 2 steps nih.gov |

| Reagent Toxicity | Uses hazardous reagents like chloroacetyl chloride chemrxiv.org | Uses less hazardous, inexpensive reagents nih.gov |

| Redox-Neutrality | Requires hydride reducing agents (e.g., borane (B79455), aluminum hydride) chemrxiv.org | Redox-neutral process nih.gov |

| Waste Generation | Generates significant stoichiometric waste chemrxiv.org | Reduced waste generation chemrxiv.org |

| Energy Consumption | May require harsh reaction conditions | Can be enhanced by energy-efficient means like ultrasound niscpr.res.inniscpr.res.in |

Development of Advanced Stereoselective Methodologies for Tailored Architectures

The biological activity of chiral molecules like this compound, which possesses at least two stereocenters, is critically dependent on their three-dimensional structure. Therefore, the development of advanced stereoselective synthetic methods is paramount to producing specific, single-isomer compounds with desired therapeutic effects.

Future research will focus on catalyst-controlled diastereoselective and enantioselective reactions. Palladium-catalyzed hydroamination has emerged as a powerful tool for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.orgrsc.org This method, starting from carbamate-protected aziridines and unsaturated alcohols, yields morpholines as a single diastereomer in excellent yield. rsc.orgrsc.org The key is the selective attack of the alcohol nucleophile at the more substituted position of the aziridine (B145994), followed by a highly diastereoselective palladium-catalyzed ring closure. rsc.org Similarly, palladium-catalyzed carboamination reactions have been used to create cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, generating the products as single stereoisomers. nih.gov

Copper-promoted oxyamination of alkenes is another promising avenue, providing 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov This reaction proceeds through a proposed cis-oxycupration mechanism, allowing for the controlled formation of the morpholine ring. nih.gov Additionally, Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated cyclization, offers a highly regio- and stereoselective route to various substituted morpholines. researchgate.net These advanced catalytic systems will be instrumental in accessing all possible stereoisomers of this compound for comprehensive structure-activity relationship (SAR) studies.

Synergistic Integration of Computational and Experimental Chemistry for Rational Design

The integration of computational chemistry with experimental synthesis and biological evaluation is revolutionizing drug discovery. For a molecule like this compound, this synergy can accelerate the design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Computational tools such as molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how morpholine-containing ligands interact with biological targets. mdpi.comnih.gov For instance, studies on morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors used molecular docking to predict strong binding interactions, which were later confirmed by in vitro cytotoxicity assays. mdpi.comnih.gov MD simulations over periods like 100 nanoseconds can further validate the stability of these interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies and other computational approaches can also guide the synthesis of new derivatives. openmedicinalchemistryjournal.comresearchgate.net By analyzing how specific structural features, such as the benzyl (B1604629) group or the ethanol (B145695) substituent, influence biological activity, researchers can make informed decisions about which new analogs to synthesize. This rational design approach minimizes the trial-and-error nature of traditional medicinal chemistry, saving time and resources. Future work on this compound will likely involve creating a computational model of its target binding site, followed by virtual screening of designed analogs before committing to their synthesis.

Exploration of Novel Chemical Transformations and Reactivity Patterns for the Ethanol and Benzyl Moieties

The functional groups of this compound—the secondary alcohol of the ethanol moiety and the N-benzyl group—are ripe for exploratory chemical transformations to create a library of diverse analogs.

The secondary alcohol is a versatile handle for derivatization. It can be oxidized to the corresponding ketone, which could exhibit a different pharmacological profile. Esterification or etherification reactions at this position can modulate the compound's lipophilicity and metabolic stability.

The N-benzyl group also offers multiple avenues for modification. While it is often used as a protecting group, its reactivity can be harnessed for further functionalization. The Polonowski reaction of N-benzylmorpholine-N-oxide, for example, has been shown to proceed through complex rearrangements, yielding unexpected products like tropones and isoindoles, a process that can be rationalized with DFT computational data. researchgate.net This highlights the potential for discovering novel reactivity patterns. Furthermore, catalytic methods for the functionalization of the aromatic ring of the benzyl group could introduce additional substituents to probe for new interactions with a biological target. Conversely, debenzylation would yield the corresponding secondary amine, a key intermediate for introducing a wide variety of different substituents at the nitrogen atom, thus broadly expanding the chemical space around the morpholine core.

Q & A

Q. Q2: What spectroscopic techniques are critical for structural confirmation?

A2:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm benzyl and morpholine protons (δ 3.5–4.5 ppm for morpholine; δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C13H19NO2 requires [M+H]<sup>+</sup> at m/z 222.149) .

- X-ray Crystallography : SHELXL refinement for absolute configuration determination .

Advanced Research Questions

2. Enantioselective Synthesis Q. Q3: How can enantiomeric purity be achieved, and what catalysts improve selectivity? A3:

- Chiral Catalysts : Use Ir or Ru complexes with N-heterocyclic carbene ligands for asymmetric hydrogenation of ketone intermediates .

- Biocatalysis : Lipases (e.g., Candida antarctica) or alcohol dehydrogenases in biphasic systems (water:organic solvent) can enhance enantiomeric excess (ee > 90%) .

- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to quantify ee .

3. Structure-Activity Relationships (SAR) Q. Q4: How do substitutions on the morpholine or benzyl rings modulate biological activity? A4:

- Benzyl Modifications : Electron-withdrawing groups (e.g., -NO2) at the para position reduce antimicrobial activity, while -OCH3 enhances membrane permeability .

- Morpholine Tweaks : Replacing benzyl with 4-fluorobenzyl increases binding to GABAA receptors in neuropharmacological assays .